D-Mannoheptulose
Overview
Description
1,3,4,5,6,7-hexahydroxyheptan-2-one is a heptose.
D-manno-2-Heptulose is a natural product found in Hylotelephium spectabile with data available.
Scientific Research Applications
Insulin Secretion Control and Therapeutic Agent : D-mannoheptulose has been identified as useful in studying insulin secretion control mechanisms and as a potential oral therapeutic agent for chronic or recurrent hypoglycemia due to hyperinsulinism (Viktora et al., 1969).
Pancreatic Gland Imaging and Quantification : It can be used to label the endocrine moiety of the pancreatic gland, aiding in imaging and quantification of the pancreas (Malaisse, 2001).
Labeling Insulin-Producing Cells : this compound is a potential tool for preferential labeling of insulin-producing cells in the pancreatic gland, making it useful in pancreatic islet cell studies (Ramírez et al., 2001).
Assessment of Islet Beta-Cell Mass : This compound may be used to assess the relative contribution of islet beta-cells to the total mass of the pancreatic gland (Ladrière et al., 2001).
Inhibition of Hexokinase Isoenzymes : this compound inhibits hexokinase isoenzymes predominantly in a competitive manner, reducing D-glucose metabolism in pancreatic islets and rat hepatocytes (Ladrière et al., 1998).
Non-invasive Pancreatic Imaging : Tritiated this compound can be used for non-invasive imaging of the pancreatic gland, providing insights into pancreatic endocrine functions (Crenier et al., 2001).
MRI Imaging of Hepatocytes and Insulin-Producing Cells : this compound analogs could be suitable for non-invasive imaging of GLUT2-expressing cells, such as hepatocytes and insulin-producing cells, by MRI (Malaisse et al., 2012).
Induction of Hyperglycemia and Hyperketonemia : It causes transient hyperglycemia and hyperketonemia, and suppresses insulin secretion in specific medical conditions (Paulsen, 1968).
Inhibition of Glucose Phosphorylation : this compound is a specific inhibitor of D-glucose phosphorylation by hexokinase isoenzymes, offering a pathway for investigating its phosphorylation (Courtois et al., 2001).
Cellular Uptake Studies : Its uptake into cells is mainly through the GLUT2 pathway, providing insights into cellular glucose transport mechanisms (Ramírez et al., 2001).
Mechanism of Action
Target of Action
D-Mannoheptulose primarily targets hexokinase , an enzyme that plays a crucial role in the metabolism of glucose . Hexokinase is responsible for the first step of glycolysis, where it phosphorylates glucose to glucose-6-phosphate . This enzyme is particularly important in cancer cells, which exhibit increased glycolysis for cell growth and proliferation .
Mode of Action
this compound acts as a specific hexokinase inhibitor . It inhibits glycolysis by preventing glucose phosphorylation, the first step in the glycolysis pathway . This inhibition is achieved in a competitive and non-competitive manner .
Biochemical Pathways
By inhibiting hexokinase, this compound disrupts the fundamental biochemical pathway of glycolysis . This results in a decrease in the production of pyruvate, ATP, and acidity, which are products of glycolysis . The disruption of glycolysis can lead to a decrease in the energy supply of cells, particularly cancer cells that rely heavily on this pathway .
Pharmacokinetics
It’s known that the compound’s action on glucose metabolism is dictated by the expression of the glut2 gene, which controls the entry of the heptose into cells .
Result of Action
The inhibition of glycolysis by this compound leads to a decrease in cell viability and induces apoptosis, particularly in cancer cells . This is accompanied by the downregulation of hexokinase and a decrease in the levels of glycolysis products . The compound shows a significant inhibitory effect on tumor cell proliferation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the uptake of this compound and its inhibitory action on glucose metabolism are dictated by the expression of the GLUT2 gene . This suggests that the compound’s action can be modulated by factors that influence gene expression.
Future Directions
D-Mannoheptulose has been used to inhibit glycolysis to enhance the Newcastle disease virus anti-tumor effect . It has shown significant antitumor efficacy against breast cancer after treatment with combination therapy . The findings propose a novel anti–breast cancer combination involving the suppression of glycolysis, glucose deprivation, oxidative stress, and apoptosis, which can be translated clinically .
Biochemical Analysis
Biochemical Properties
D-Mannoheptulose interacts with several enzymes and proteins within the cell. Its primary interaction is with the enzyme hexokinase . Hexokinase is responsible for the first step in the glycolytic pathway, which involves the phosphorylation of glucose . This compound acts as a competitive and non-competitive inhibitor of hexokinase, thereby preventing glucose phosphorylation . This interaction disrupts the normal process of glycolysis, leading to a variety of effects on cellular function.
Cellular Effects
The inhibition of glycolysis by this compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the proliferation of breast cancer cell lines by increasing cytotoxicity and apoptosis, and decreasing hexokinase activity, pyruvate concentration, ATP, and acidity . Furthermore, this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with hexokinase. By inhibiting this enzyme, this compound prevents the phosphorylation of glucose, which is the first step in the glycolytic pathway . This inhibition disrupts the normal metabolic processes within the cell, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in studies involving human breast cancer cells, the compound showed synergistic cytotoxicity against the cancer cells over time . Additionally, this compound has been found to cause only a minor decrease in glucose metabolism in certain cells, depending on the concentration and duration of exposure .
Metabolic Pathways
This compound is involved in the glycolytic pathway, where it interacts with the enzyme hexokinase . By inhibiting hexokinase, this compound prevents the phosphorylation of glucose, thereby disrupting the glycolytic pathway . This can lead to changes in metabolic flux and metabolite levels within the cell .
Transport and Distribution
It is known that this compound can be absorbed in the intestines and distributed throughout the body, where it can exert its effects on various cells and tissues .
Subcellular Localization
Given its role as a hexokinase inhibitor, it is likely that this compound interacts with hexokinase at its site of action, which is typically in the cytoplasm of the cell
Properties
IUPAC Name |
1,3,4,5,6,7-hexahydroxyheptan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNZZMHEPUFJNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863079 | |
Record name | Hept-2-ulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3615-44-9 | |
Record name | D-Mannoheptulose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-manno-2-Heptulose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-manno-2-heptulose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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